molecular formula C9H11BrN2O B12987907 3-Bromo-4-(dimethylamino)benzamide

3-Bromo-4-(dimethylamino)benzamide

Cat. No.: B12987907
M. Wt: 243.10 g/mol
InChI Key: VQUQZJZVQGCUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(dimethylamino)benzamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 3-position and a dimethylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(dimethylamino)benzamide typically involves the bromination of 4-(dimethylamino)benzamide. One common method is to react 4-(dimethylamino)benzamide with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-(dimethylamino)anisole, while oxidation with potassium permanganate can produce 3-bromo-4-(dimethylamino)benzoic acid.

Scientific Research Applications

3-Bromo-4-(dimethylamino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the target, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(dimethylamino)benzaldehyde: Similar structure but with an aldehyde group instead of an amide group.

    3-Bromo-4-(dimethylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    4-(Dimethylamino)benzamide: Lacks the bromine substitution.

Uniqueness

3-Bromo-4-(dimethylamino)benzamide is unique due to the presence of both the bromine and dimethylamino groups, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, while the dimethylamino group can enhance solubility and facilitate interactions with biological targets.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromo-4-(dimethylamino)benzamide

InChI

InChI=1S/C9H11BrN2O/c1-12(2)8-4-3-6(9(11)13)5-7(8)10/h3-5H,1-2H3,(H2,11,13)

InChI Key

VQUQZJZVQGCUKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.